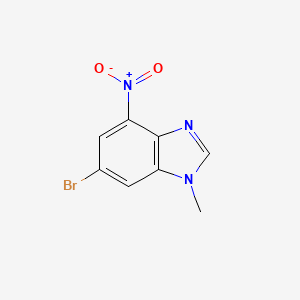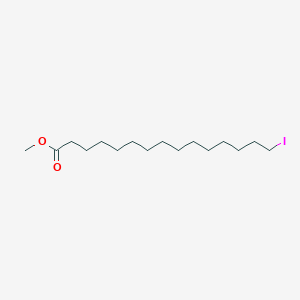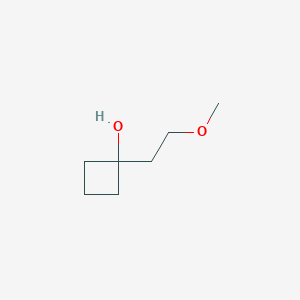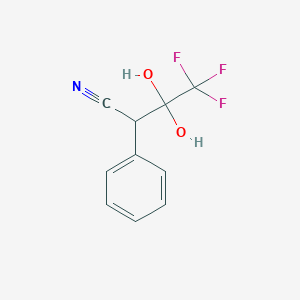
4,4,4-Trifluoro-3,3-dihydroxy-2-phenylbutanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,4-Trifluoro-3,3-dihydroxy-2-phenylbutanenitrile is a fluorinated organic compound with the molecular formula C10H8F3NO2. This compound is characterized by the presence of trifluoromethyl and dihydroxy groups attached to a phenyl-substituted butanenitrile backbone. The trifluoromethyl group imparts unique chemical properties, making it a compound of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a phenyl-substituted butanenitrile with trifluoromethylating agents under controlled conditions
Industrial Production Methods
Industrial production of 4,4,4-Trifluoro-3,3-dihydroxy-2-phenylbutanenitrile may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
4,4,4-Trifluoro-3,3-dihydroxy-2-phenylbutanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Formation of trifluoromethyl ketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted derivatives with nucleophiles.
Aplicaciones Científicas De Investigación
4,4,4-Trifluoro-3,3-dihydroxy-2-phenylbutanenitrile has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4,4,4-Trifluoro-3,3-dihydroxy-2-phenylbutanenitrile involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of proteins and enzymes. The dihydroxy groups may participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
4,4,4-Trifluoro-3-hydroxy-3-methylbutan-2-one: A structurally similar compound with a trifluoromethyl group and a hydroxy group.
4,4,4-Trifluoro-3-hydroxy-3-methylbutanenitrile: Another related compound with similar functional groups.
Uniqueness
4,4,4-Trifluoro-3,3-dihydroxy-2-phenylbutanenitrile is unique due to the presence of both trifluoromethyl and dihydroxy groups on a phenyl-substituted butanenitrile backbone. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C10H8F3NO2 |
|---|---|
Peso molecular |
231.17 g/mol |
Nombre IUPAC |
4,4,4-trifluoro-3,3-dihydroxy-2-phenylbutanenitrile |
InChI |
InChI=1S/C10H8F3NO2/c11-10(12,13)9(15,16)8(6-14)7-4-2-1-3-5-7/h1-5,8,15-16H |
Clave InChI |
JTWWQRYJBDUINE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C#N)C(C(F)(F)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-(3-Fluoro-4-methoxybenzenesulfonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]-4-(trifluoromethyl)pyridine](/img/structure/B15123162.png)
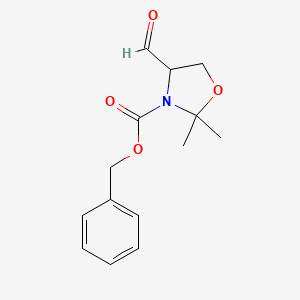
![2-Propenoic acid, 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)-, (E)-](/img/structure/B15123185.png)
![7-(diethylamino)-3-(5-{thieno[3,2-b]thiophen-2-yl}-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one](/img/structure/B15123188.png)
![N-(1,3-benzodioxol-5-yl)-2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]acetamide](/img/structure/B15123198.png)
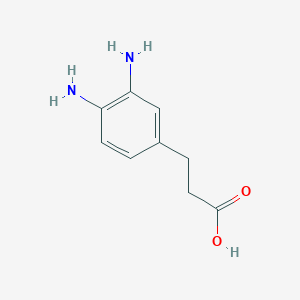
![3-Benzo[1,3]dioxol-5-yl-[1,2,4]oxadiazole-5-c arboxylic acid](/img/structure/B15123204.png)
![[8-(furan-3-yl)-6,15-dioxo-7,14-dioxatetracyclo[11.2.1.02,11.05,10]hexadecan-3-yl] acetate](/img/structure/B15123205.png)
![N-(2,4-dichlorophenyl)-2-{[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]sulfanyl}acetamide](/img/structure/B15123206.png)
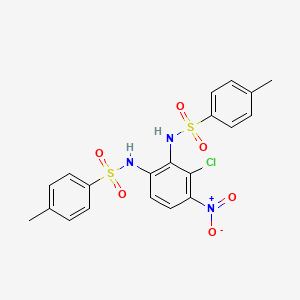
![N-methyl-N-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]pyridin-2-amine](/img/structure/B15123217.png)
